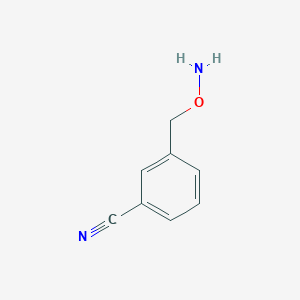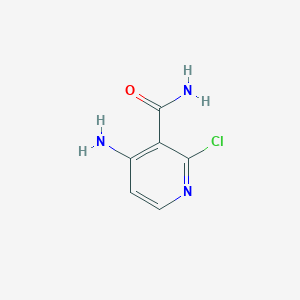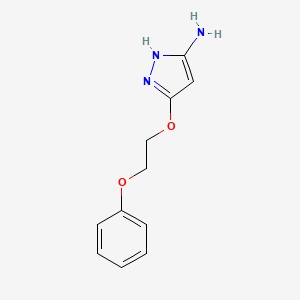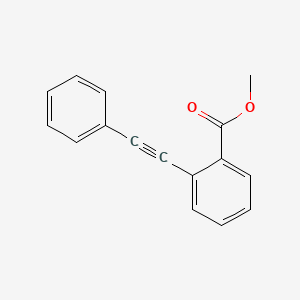
3-((Aminooxy)methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-((Aminooxy)methyl)benzonitrile is an organic compound with the molecular formula C8H8N2O. It is a derivative of benzonitrile, where an aminooxy group is attached to the benzene ring via a methylene bridge.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-((Aminooxy)methyl)benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an oxime intermediate, which is then dehydrated to yield the desired nitrile compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using ionic liquids as solvents and catalysts. This approach not only enhances the reaction efficiency but also simplifies the separation and purification processes. For example, the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as a catalyst has been shown to achieve high yields under mild reaction conditions .
化学反応の分析
Types of Reactions
3-((Aminooxy)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
3-((Aminooxy)methyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biochemical pathways.
Industry: It is used in the production of dyes, coatings, and other specialty chemicals.
作用機序
The mechanism of action of 3-((Aminooxy)methyl)benzonitrile involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt biochemical pathways and affect cellular functions. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
Benzonitrile: The parent compound, which lacks the aminooxy group.
3-(Aminooxy)benzonitrile: A similar compound where the aminooxy group is directly attached to the benzene ring without the methylene bridge.
Uniqueness
3-((Aminooxy)methyl)benzonitrile is unique due to the presence of both the aminooxy and nitrile functional groups, which confer distinct reactivity and biological activity. The methylene bridge also provides additional flexibility in molecular interactions, making it a versatile compound for various applications .
特性
分子式 |
C8H8N2O |
|---|---|
分子量 |
148.16 g/mol |
IUPAC名 |
3-(aminooxymethyl)benzonitrile |
InChI |
InChI=1S/C8H8N2O/c9-5-7-2-1-3-8(4-7)6-11-10/h1-4H,6,10H2 |
InChIキー |
GIEXPVFSRYSOJI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C#N)CON |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]ethanamine](/img/structure/B8791466.png)
![[4-(Methylamino)phenyl]acetic acid](/img/structure/B8791486.png)









